molecular formula C13H17BrN2O4 B6634910 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

Cat. No. B6634910
M. Wt: 345.19 g/mol
InChI Key: LXOVGNASTUTAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BPA is a derivative of pyridine and is synthesized through a multi-step process involving several organic reactions.

Mechanism of Action

The exact mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes such as inflammation, cell growth, and cell death.
Biochemical and physiological effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide inhibits the activity of certain enzymes and proteins involved in inflammation and cell growth. In vivo studies have shown that 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide in lab experiments is its relatively simple synthesis method. 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is also readily available and relatively inexpensive. However, one limitation is that the exact mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as a herbicide and pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide and its potential side effects.

Synthesis Methods

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is synthesized through a multi-step process that involves several organic reactions. The first step involves the reaction of 2-bromopyridine-5-carboxylic acid with thionyl chloride to form 2-bromo-5-chloropyridine. This intermediate is then reacted with potassium tert-butoxide to form 2-bromo-5-tert-butoxypyridine. The final step involves the reaction of 2-bromo-5-tert-butoxypyridine with 3-hydroxy-2-methyloxolane-3-methanol and acetic anhydride to form 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide.

Scientific Research Applications

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has been studied for its potential use as a herbicide and pesticide. In environmental science, 2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has been studied for its potential use in the remediation of contaminated soil and water.

properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-9-13(19,4-5-20-9)8-15-11(17)7-16-6-10(14)2-3-12(16)18/h2-3,6,9,19H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVGNASTUTAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)CN2C=C(C=CC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

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